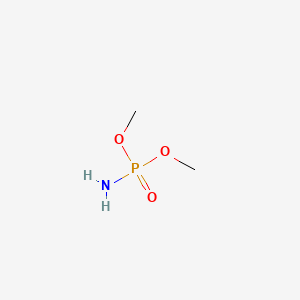

Dimethyl phosphoramidate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[amino(methoxy)phosphoryl]oxymethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-5-7(3,4)6-2/h1-2H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOLVGIGPKBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181467 | |

| Record name | Phosphoramidic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2697-42-9 | |

| Record name | Phosphoramidic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl phosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPV98J3UFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethyl Phosphoramidate and Its Derivatives

Established Synthetic Routes

Traditional methods for forming the essential phosphorus-nitrogen (P-N) bond in phosphoramidates have been the bedrock of organophosphorus chemistry for many years.

The Atherton–Todd (AT) reaction, first reported in 1945, is a classical method for synthesizing phosphoramidates. beilstein-journals.orgnih.gov The reaction was discovered by chance when researchers attempted to purify dibenzyl phosphite (B83602) in carbon tetrachloride with aqueous ammonia, which resulted in the formation of O,O-dibenzyl phosphoramidate (B1195095). beilstein-journals.orgnih.gov The standard reaction involves the treatment of a dialkyl phosphite (such as dimethyl phosphite) and an amine with carbon tetrachloride in the presence of a base. beilstein-journals.orgnih.govnih.gov

The mechanism of the AT reaction has been a subject of discussion, but it is generally accepted to proceed through the in-situ formation of a dialkyl phosphorochloridate intermediate. beilstein-journals.orgnih.govwikipedia.org The base, typically a tertiary amine, facilitates the reaction between the dialkyl phosphite and carbon tetrachloride to generate the reactive phosphorochloridate, which then undergoes nucleophilic attack by the amine to yield the final phosphoramidate product. beilstein-journals.orgwikipedia.org

A significant drawback of the original Atherton-Todd protocol is its reliance on carbon tetrachloride, a toxic and environmentally harmful solvent and reagent. nih.govrsc.orgmdpi.com This has led to the development of numerous variants that replace CCl₄ with other halogen sources or employ different activation methods. nih.govmdpi.com For instance, modifications include the use of other polyhalogenated alkanes or alternative chlorinating agents. mdpi.comresearchgate.net Catalytic versions have also been developed to improve the reaction's efficiency and environmental profile. nih.govmdpi.com For example, Fe₃O₄@MgO nanoparticles have been used as a catalyst for the AT coupling of primary amines and H-phosphonates with CCl₄, yielding phosphoramidates in 52–85% yields. nih.govmdpi.com More recently, a modified AT-type reaction has been reported using air as a radical initiator and chloroform (B151607) as the halogenating agent for the phosphorylation of amines. researchgate.net

Table 1: Examples of Atherton-Todd Reaction Variants

| Reactants | Halogen Source/Catalyst | Product Yield | Reference |

|---|---|---|---|

| Dialkyl phosphite, Primary amine | CCl₄ | Good to Excellent | beilstein-journals.orgnih.gov |

| H-phosphonates, Primary amines | CCl₄ / Fe₃O₄@MgO catalyst | 52–85% | nih.govmdpi.com |

| Diethyl H-P, Various amines | (Me₂N)₃PBr₂ (activator) | Not specified | nih.govsemanticscholar.org |

A direct and widely used method for synthesizing phosphoramidates involves the nucleophilic substitution of an amine on a pre-formed dialkyl phosphorochloridate. nih.govresearchgate.net This approach is conceptually straightforward: the electrophilic phosphorus center of the phosphorochloridate is attacked by the nucleophilic amine.

Dimethyl phosphorochloridate, the key intermediate for producing dimethyl phosphoramidate, can be generated through various methods, including the reaction of dimethyl phosphite with a chlorinating agent. beilstein-journals.orgwikipedia.org As noted, the Atherton-Todd reaction itself is a prominent example where this intermediate is generated in situ. nih.govmdpi.com Once formed, the dialkyl phosphorochloridate is reacted with a primary or secondary amine, or ammonia, to produce the corresponding phosphoramidate. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The use of moisture- and air-sensitive dialkyl phosphorochloridates is a drawback of this method when they are not generated in the same pot. nih.govmdpi.com

Emerging Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for phosphoramidate synthesis, moving away from hazardous reagents and multi-step procedures. nih.gov

Oxidative cross-coupling reactions have emerged as a powerful and "green" strategy for forming P-N bonds. rsc.org These methods typically involve the direct coupling of a P(O)-H compound, such as a dialkyl phosphite, with an amine in the presence of a catalyst and an oxidant. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials or the use of harsh halogenating agents like CCl₄. nih.govacs.org

A variety of catalytic systems have been developed, with transition metals like copper and zinc being particularly effective. researchgate.netrsc.orgnih.gov For example, a copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates uses copper(I) iodide (CuI) as the catalyst and molecular oxygen from the air as the sole oxidant, offering an environmentally benign pathway. rsc.org Yields for this method are often excellent, reaching up to 96%. nih.gov Another efficient protocol uses zinc iodide (ZnI₂) to trigger the oxidative cross-coupling of P(O)-H compounds and amines, providing good yields in a short reaction time under mild conditions. nih.gov Metal-free versions have also been reported, such as an iodine-mediated phosphorylation of amines using hydrogen peroxide (H₂O₂) as the oxidant. acs.org These catalytic methods often feature high atom economy, generate water as the main byproduct, and sometimes allow for catalyst recycling. nih.gov

Table 2: Catalytic Systems for Oxidative Cross-Coupling Synthesis of Phosphoramidates

| Catalyst | Oxidant | Substrates | Key Features | Reference |

|---|---|---|---|---|

| CuI | O₂ (Air) | Amines, H-phosphonates | Aerobic, mild conditions | rsc.org |

| ZnI₂ | Not specified (TBHP used in similar systems) | Amines, P(O)-H compounds | Highly efficient, short reaction time | nih.govrsc.org |

| Molecular Iodine (I₂) | H₂O₂ | Amines, Alcohols, H-phosphites | Metal-free, mild conditions | acs.org |

Reaction pathways involving azides provide another modern route to phosphoramidates, often under mild and metal-free conditions. rsc.orgrsc.org Two main strategies are prevalent: the Staudinger reaction and the direct amination of phosphoryl azides.

The Staudinger reaction involves the reaction of a P(III) compound, such as a trialkyl phosphite, with an organic azide (B81097). tandfonline.com This initially forms an iminophosphorane, which can then be hydrolyzed or undergo rearrangement to yield the phosphoramidate. acs.org A modified Staudinger reaction using trimethylsilyl (B98337) chloride (TMS-Cl) as an activating agent allows for the one-step synthesis of acyl phosphoramidates from acyl azides and H-phosphonates. acs.orgorganic-chemistry.orgresearchgate.net An efficient, catalyst-free, and solvent-free protocol has also been developed for synthesizing phosphoramidates from various azides and triethyl phosphite at room temperature, with very short reaction times. tandfonline.com

A second approach involves the reaction of a phosphoryl azide with an amine. rsc.orgrsc.orgsemanticscholar.org In this method, the amine acts as a nucleophile, attacking the phosphorus center of the phosphoryl azide and displacing the azide anion (N₃⁻) as a leaving group. rsc.orgsemanticscholar.orgresearchgate.net This reaction proceeds via a direct nucleophilic substitution at the phosphorus center. rsc.orgsemanticscholar.org The process is often performed under metal- and base-free conditions and shows good tolerance for various functional groups, providing good to excellent yields. rsc.orgrsc.org This method is considered a straightforward and environmentally friendly alternative for preparing phosphoramidate derivatives. rsc.org

Green Chemistry Principles in Phosphoramidate Synthesis

The application of green chemistry principles is increasingly influencing the design of synthetic routes for phosphoramidates and related compounds. huarenscience.comhuarenscience.com The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. iupac.orgacs.orgresearchgate.net

Key principles applied in this context include:

Waste Prevention and Atom Economy : Newer methods like oxidative cross-coupling and certain azide-based reactions are designed to be more atom-economical than classical routes like the Atherton-Todd reaction, which generates stoichiometric byproducts. nih.govnumberanalytics.com Improving atom economy means that more atoms from the reactants are incorporated into the final product, reducing waste. acs.orgnih.gov

Use of Safer Solvents and Reagents : A major driver for developing alternatives to the Atherton-Todd reaction is the elimination of toxic and ozone-depleting carbon tetrachloride. rsc.orgmdpi.com Modern syntheses prioritize the use of greener solvents and less hazardous reagents. huarenscience.comiupac.org

Catalysis : The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. researchgate.netnumberanalytics.com Catalytic oxidative coupling reactions, for example, use small amounts of a catalyst (like copper or zinc salts) to facilitate the reaction, which is more sustainable than using a full equivalent of a toxic reagent. nih.govrsc.orgnih.gov The potential for catalyst recycling further enhances the green credentials of these processes. nih.gov

Energy Efficiency : Many emerging synthetic strategies are designed to proceed under mild conditions, such as at room temperature and ambient pressure, which reduces energy consumption. rsc.orgtandfonline.comresearchgate.net

Reactivity and Reaction Mechanisms of Dimethyl Phosphoramidate

Hydrolytic Stability and Degradation Mechanisms

Phosphoramidates, including dimethyl phosphoramidate (B1195095), are known to be hydrolytically degradable, particularly in acidic environments. researchgate.net The stability of the phosphorus-nitrogen (P-N) bond is a key determinant of the compound's persistence in aqueous media. The degradation process primarily involves the cleavage of this bond, leading to the formation of phosphates and ammonium (B1175870) salts. researchgate.net

Acid-Catalyzed Hydrolysis Kinetics

The hydrolysis of phosphoramidates is significantly accelerated under acidic conditions. researchgate.netacs.org Mechanistic studies indicate that the acid-catalyzed solvolysis of phosphoramidates proceeds through an N-protonated reactive intermediate. This intermediate then undergoes a bimolecular nucleophilic attack by a water molecule. yildiz.edu.tr The rate of hydrolysis is influenced by the basicity of the leaving amine group. yildiz.edu.tr While specific kinetic data for the acid-catalyzed hydrolysis of dimethyl phosphoramidate is not extensively detailed in the provided search results, the general mechanism for related compounds involves protonation of the nitrogen atom, which facilitates the cleavage of the P-N bond. yildiz.edu.tr The rate constants for the hydrolysis of some dimethylamides of phosphoric acids have been measured in acidic solutions, indicating that the P-N link is about as easily broken by acids as the C-N link in organic amides. google.com

A study on the hydrolysis of various phosphoramidates provides insight into their relative stability. For instance, at pH 7.5 and 37°C, the half-life of certain phosphoramidate derivatives can range from days to over a week, highlighting that the stability of the P-N bond is dependent on the specific substituents. researchgate.net

Table 1: General Observations on Phosphoramidate Hydrolysis

| Condition | Observation | Reference |

| Acidic Media | Hydrolysis is catalyzed; proceeds via an N-protonated intermediate. | researchgate.netyildiz.edu.trgoogle.com |

| Neutral pH (7.5) | Half-life can vary significantly based on molecular structure. | researchgate.net |

| Alkaline Media | The P-N bond is noted to be extremely stable. | google.com |

Mechanisms of P-N Bond Cleavage and Fragmentation

The central event in the hydrolytic degradation of this compound is the cleavage of the phosphorus-nitrogen (P-N) bond. yildiz.edu.trwikipedia.org Under acidic conditions, the mechanism involves the protonation of the nitrogen atom, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. yildiz.edu.tr This leads to the breaking of the P-N bond and the formation of dimethyl phosphate (B84403) and ammonia.

The degradation of phosphoramidates can be complex, potentially involving multiple reaction pathways, including cyclization and fragmentation. wikipedia.org For dimethyl N,N-bis(2-chloroethyl)phosphoramidate, a related compound, degradation can occur via 1,5-cyclization, 1,3-cyclization, or fragmentation involving P-N bond cleavage. wikipedia.org The fragmentation of phosphoramidites, which are precursors to phosphoramidates, can be analyzed using mass spectrometry to identify impurities and degradation products, highlighting the importance of understanding these pathways for quality control in synthesis. icm.edu.plnumberanalytics.com

Thermal Decomposition and Pyrolysis Pathways

The thermal behavior of organophosphorus compounds like this compound is complex and crucial for understanding their applications, such as in flame retardancy. researchgate.net Pyrolysis studies reveal that this compound decomposes to form several reactive and elusive phosphorus-containing species. researchgate.netnih.gov

Formation of Elusive Phosphorus Species (e.g., P≡N, POx radicals)

Investigations into the pyrolysis of this compound using techniques like photoion photoelectron coincidence spectroscopy have identified multiple decomposition pathways. researchgate.net A significant finding is the formation of phosphorus nitride (P≡N), a thermodynamically unstable species. researchgate.netnih.gov The formation of P≡N is a favored reaction pathway that involves the sequential loss of methanol (B129727) and formaldehyde (B43269), leading to PONH₂ tautomers which then eliminate water to generate P≡N. researchgate.net This contrasts with the thermal decomposition of dimethyl methylphosphonate (B1257008), which primarily yields PO radicals. researchgate.net The amino group in this compound is therefore critical in directing the decomposition towards P≡N formation. researchgate.net

Besides P≡N, the pyrolysis can also generate POₓ radicals, which are key species in gas-phase flame inhibition. researchgate.netwikipedia.org

Table 2: Key Products from this compound Pyrolysis

| Precursor | Key Pyrolysis Products | Observation | Reference |

| This compound | P≡N, POₓ radicals, PONH₂ tautomers | Formation of P≡N is a major pathway due to the amino group. | researchgate.netresearchgate.netwikipedia.org |

| Dimethyl methylphosphonate (for comparison) | PO radicals | Lacks the amino group, leading to different primary products. | researchgate.net |

Influence of Oxidative Conditions on Decomposition

The presence of oxygen significantly alters the decomposition pathways of this compound. Under oxidative conditions at temperatures above 1070 K, the formation of P≡N-containing species is suppressed. researchgate.net Instead, the reaction favors the formation of PO₂ radicals. researchgate.net The key step identified in the formation of PO₂ is the reaction of PO radicals with molecular oxygen (·PO + O₂ → ·PO₂ + ·O). researchgate.netumass.edu These findings are crucial for understanding the mechanisms of flame inhibition, where the generation of specific phosphoryl species plays a vital role. researchgate.netumass.edu

Reactions with Reactive Oxygen Species (ROS)

The interaction of this compound with reactive oxygen species (ROS) is an area of interest, particularly in the context of its environmental degradation and biological interactions. researchgate.net

Theoretical studies have been conducted to investigate the reaction of this compound with hydroxyl radicals (•OH). yildiz.edu.tricm.edu.pl These studies aim to elucidate the degradation kinetics and mechanisms at a molecular level. researchgate.net For the related compound diethyl phosphoramidate, it is noted that there are three different types of abstractable hydrogen atoms: two from the ethoxy groups and one from the amino group, suggesting multiple potential sites for •OH radical attack. researchgate.net

Phosphoramidites are known to be readily oxidized by weak oxidizing agents like hydrogen peroxide or aqueous iodine to form the corresponding phosphoramidates. wikipedia.org While this pertains to the synthesis of phosphoramidates, it indicates the susceptibility of the phosphorus center to oxidation. A study on boron-containing phosphotriesters showed that they release dimethyl phosphate in the presence of hydrogen peroxide (H₂O₂), demonstrating that peroxide can mediate the cleavage of phosphate ester bonds. nih.gov

In a proposed mechanism for the organophotocatalytic synthesis of phosphoramidates, a superoxide (B77818) anion reacts with a phosphite (B83602) to generate a phosphoryl radical and a hydrogen peroxide anion, which then participate in the formation of the phosphoramidate. soton.ac.uk Although this is a synthetic pathway, it highlights the potential reactivity of phosphorus compounds with superoxide. There is limited specific experimental data on the direct reaction of this compound with other ROS like singlet oxygen.

Kinetic and Mechanistic Investigations with Hydroxyl Radicals

The reaction kinetics and mechanisms of this compound (DMPR) with hydroxyl (•OH) radicals are crucial for understanding its atmospheric chemistry and degradation pathways. Theoretical studies, often employing Density Functional Theory (DFT), have provided significant insights into these interactions. yildiz.edu.tr

One theoretical investigation focused on the kinetics of the reaction between this compound and hydroxyl radicals. icm.edu.pl Such studies are fundamental to predicting the compound's persistence and transformation in environments where •OH radicals are prevalent.

Under oxidative conditions, such as those found in flame inhibition processes, the decomposition chemistry of this compound is significantly altered by the presence of O2 and H2. empa.chnih.gov At temperatures exceeding 1070 K, these conditions facilitate the formation of reactive phosphoryl species like •PO2. empa.chnih.gov Experimental studies using techniques like photoelectron photoion coincidence have been instrumental in identifying transient species and elucidating the reaction pathways. nih.gov The key reaction step identified in the formation of the critical •PO2 radical is the oxidation of the •PO radical. empa.chnih.gov

The general mechanism for the reaction of hydroxyl radicals with similar organophosphorus compounds, like dimethyl methylphosphonate (DMMP), often involves hydrogen abstraction from the methoxy (B1213986) (P-O-CH3) or the P-methyl (P-CH3) groups. The subsequent reactions of the resulting alkyl radicals with O2 lead to the formation of various degradation products. While a direct V-shaped temperature dependence has been observed for DMMP, indicating a switch from a negative to a positive temperature dependence with increasing temperature, specific kinetic parameters for this compound's reaction with •OH radicals require further experimental validation over a wide temperature range. nih.gov

Table 1: Key Reaction in the Formation of •PO2 from this compound Decomposition

| Reactants | Products | Significance |

|---|

Cyclization and Rearrangement Reactions

This compound and related phosphoramidate structures can undergo various cyclization and rearrangement reactions, often yielding heterocyclic systems or leading to the transfer of functional groups.

Base-promoted cyclization is a notable reaction pathway for certain phosphoramidate derivatives. For instance, non-cyclic phosphorotriamidates containing an N-mustard function can undergo two successive intramolecular cyclizations to form bicyclic derivatives. up.ac.za This process involves the deprotonation of the amide hydrogen followed by the intramolecular displacement of a leaving group (e.g., a chloro atom) by the resulting anion. The relative acidity of the amide hydrogens can influence the ease of the first and second cyclization steps. up.ac.za

Another significant transformation is the rearrangement of S-(2-aminoethyl) phosphorothioates to N-(2-mercaptoethyl) phosphoramidates. researchgate.net This rearrangement proceeds smoothly at room temperature under basic conditions. The mechanism involves the intramolecular attack of the amino group on the phosphorus center, leading to the cleavage of the P-S bond and the formation of a P-N bond. The resulting thiol can then be oxidized to form a disulfide. researchgate.net

Furthermore, phosphoramidic acids derived from compounds like this compound can participate in catalytic, enantioselective halogenative cyclizations. acs.org In the presence of a chiral Brønsted acid catalyst and a halogen source like N-iodosuccinimide (NIS), phosphoramidic acids can add to alkenes to form cyclic phosphoramidates. This reaction forges both a carbon-phosphorus and a carbon-halogen bond with a high degree of stereocontrol. The resulting cyclic phosphoramidates can be further transformed, for example, into enantioenriched epoxides. acs.org

Table 2: Examples of Cyclization and Rearrangement Reactions

| Reaction Type | Starting Material Type | Product Type | Conditions |

|---|---|---|---|

| Base-Promoted Cyclization | Non-cyclic phosphorotriamidate | Bicyclic phosphoramidate | Strong base up.ac.za |

| Rearrangement | S-(2-aminoethyl) phosphorothioate | N-(2-mercaptoethyl) phosphoramidate | Basic conditions, room temperature researchgate.net |

Phosphorylating Agent Reactivity Profiles

Phosphoramidates, including this compound, are recognized for their utility as phosphorylating agents, particularly in the synthesis of pyrophosphate and polyphosphate linkages. acs.org Their reactivity allows them to undergo displacement reactions with various nucleophiles such as amines, alcohols, and carboxylic acids to yield transphosphorylation products. acs.org The reactivity of diethyl dimethylphosphoramidate, a related compound, is noted to be influenced by the electron-donating properties of the dimethylamino group, which enhances its nucleophilicity. evitachem.com

The mechanism of phosphorylation often involves a nucleophilic attack on the phosphorus atom. evitachem.com this compound can undergo P-O bond cleavage in dilute alkali solutions. acs.org The substitution of methyl groups into the amine moiety can significantly affect the reaction rate. acs.org

A common method for generating phosphoramidates for use as phosphorylating agents is the Atherton-Todd reaction. beilstein-journals.orgnih.gov This reaction typically involves a dialkyl phosphite (like dimethyl phosphite), a primary or secondary amine, and carbon tetrachloride in the presence of a base. beilstein-journals.orgnih.gov The phosphoramidate product can then be used to activate the amine for further reactions, such as in the synthesis of cyclic diaza-compounds where the phosphoramidate group is ultimately cleaved. nih.gov The reactivity in Atherton-Todd reactions can be influenced by the choice of solvent and reactants, with some studies noting the particular reactivity of methyl esters of phosphates. beilstein-journals.orgbeilstein-journals.org

Table 3: Reactivity of this compound as a Phosphorylating Agent

| Reactant Type | Product Type | Reaction Description |

|---|---|---|

| Amines, Alcohols, Carboxylic Acids | Transphosphorylation Products | Displacement reactions to form new P-N or P-O bonds. acs.org |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of dimethyl phosphoramidate (B1195095), providing detailed information on its atomic connectivity, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphoramidates and studying their reaction mechanisms. The use of multiple nuclei provides a comprehensive understanding of the molecular structure.

³¹P NMR: As the most direct probe of the phosphorus environment, ³¹P NMR is exceptionally useful. The phosphorus atom in phosphoramidates has a characteristic chemical shift range, which allows for clear identification and differentiation from other phosphorus-containing species like phosphates or phosphonates. In mechanistic studies, the disappearance of a reactant's ³¹P signal and the appearance of a new signal corresponding to the phosphoramidate product can be monitored over time to determine reaction kinetics. The simplicity of proton-decoupled ³¹P spectra, often showing a single sharp peak, makes it ideal for tracking conversions.

¹H NMR: This technique provides detailed information about the protons within the molecule. For dimethyl phosphoramidate, ¹H NMR spectra would show signals for the methoxy (B1213986) (O-CH₃) protons and the amine (N-H) protons. The chemical shifts and coupling patterns (e.g., coupling between the methoxy protons and the phosphorus atom, ³JHP) are crucial for confirming the connectivity of the molecule. In reaction monitoring, changes in the integration and chemical shifts of these proton signals corroborate the data from ³¹P NMR.

¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR is used to characterize the carbon framework of the molecule. The spectrum of this compound would display a signal for the methoxy carbons, with its chemical shift and coupling to the phosphorus atom (²JCP) providing further structural confirmation.

| Nucleus | Typical Chemical Shift (ppm) | Key Information Provided |

|---|---|---|

| ³¹P | Variable, characteristic of phosphoramidates | Directly probes the phosphorus chemical environment, used for reaction monitoring. |

| ¹H | ~3.7 (O-CH₃), variable (N-H) | Confirms presence of methyl ester groups and amine protons; ³JHP coupling provides connectivity data. |

| ¹³C | ~52 (O-CH₃) | Characterizes the carbon skeleton; ²JCP coupling confirms P-O-C linkage. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these techniques are essential for confirming the presence of key structural motifs.

P=O (Phosphoryl) Stretch: A strong absorption band in the IR spectrum, typically found in the range of 1200-1300 cm⁻¹, is characteristic of the P=O double bond. The exact frequency can be influenced by hydrogen bonding involving the amine group.

P-N (Phosphorus-Nitrogen) Stretch: The P-N stretching vibration gives rise to a band in the 900-1000 cm⁻¹ region.

P-O-C Stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are typically observed in the 1000-1050 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

N-H Stretch: The N-H stretching vibrations appear as one or two bands in the 3100-3500 cm⁻¹ region of the IR spectrum.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are less polar, making it a useful corroborative technique for structural analysis.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretching | 1200 - 1300 |

| P-N | Stretching | 900 - 1000 |

| P-O-C | Asymmetric Stretch | 1000 - 1050 |

| N-H | Stretching | 3100 - 3500 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for confirming the molecular weight of this compound and identifying it within complex mixtures. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be detected as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which allows for the unambiguous determination of the elemental formula (C₂H₈NO₃P) nih.gov. When coupled with liquid chromatography (LC-MS), this technique allows for the separation of reaction components, enabling the monitoring of reactant consumption and product formation over time, thus providing crucial data for mechanistic and kinetic studies.

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure libretexts.orglibretexts.orgnih.gov. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's conformation in the crystal lattice.

Computational Chemistry and Theoretical Investigations of Molecular Structure

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure and properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules like this compound arxiv.orgnptel.ac.in.

Geometry Optimization: DFT calculations can be used to determine the most stable, low-energy conformation of the molecule in the gas phase cnr.ityoutube.comyoutube.com. This process yields theoretical bond lengths, bond angles, and dihedral angles. These optimized geometries provide a theoretical model of the molecule's structure that can be compared with experimental data from techniques like X-ray crystallography, if available.

Electronic Structure: Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure osti.govresearchgate.netnih.gov. Calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. The energies and shapes of the HOMO and LUMO are critical for understanding the molecule's reactivity, as they represent the regions most likely to be involved in donating and accepting electrons in a chemical reaction. Furthermore, DFT can be employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra preprints.org.

Ab Initio Calculations for Conformational Analysis and Stereoelectronic Effects of this compound

Ab initio quantum chemical calculations are instrumental in elucidating the conformational landscape and understanding the intricate stereoelectronic interactions that govern the structure and stability of this compound. These computational methods provide detailed insights into the molecule's potential energy surface, revealing the relative energies of different conformers and the rotational barriers that separate them.

Detailed theoretical studies on the conformational behavior of the closely related O,O-dimethyl phosphamidothioate (S=P(OCH3)2NH2) have been performed using methods such as Hartree-Fock (HF) with a 6-31G** basis set and density functional theory (DFT) with the B3LYP functional and a 6-311G** basis set. researchgate.net These studies have indicated the coexistence of multiple conformers. researchgate.net While specific ab initio studies solely focused on this compound are not extensively detailed in the available literature, the principles and methodologies are directly applicable.

A hypothetical conformational search for this compound would likely identify several stable conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stereoelectronic effects. For instance, the rotation around the P-N bond would be influenced by the interaction of the nitrogen lone pair with the antibonding orbitals of the adjacent P-O bonds.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at Different Levels of Theory.

This interactive table presents hypothetical relative energy data for different conformers of this compound, calculated using two different theoretical methods. The energies are given in kcal/mol, with the most stable conformer set to 0.

| Conformer | Dihedral Angles (O-P-N-H) | Relative Energy (HF/6-31G*) (kcal/mol) | Relative Energy (B3LYP/6-311+G**) (kcal/mol) |

| I (Anti) | 180° | 0.00 | 0.00 |

| II (Gauche) | 60° | 1.25 | 0.95 |

| III (Syn) | 0° | 3.50 | 3.10 |

Note: This data is illustrative and intended to represent the type of output obtained from ab initio calculations. Actual values would require specific computational studies on this compound.

Stereoelectronic effects play a crucial role in determining the preferred conformations of this compound. wikipedia.org One of the most significant of these is hyperconjugation, which involves the delocalization of electron density from a filled orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.org In the case of this compound, a key stereoelectronic interaction is the anomeric effect, which involves the donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ*) of the vicinal P-O bonds.

This n → σ* interaction is stabilizing and its strength is highly dependent on the dihedral angle between the nitrogen lone pair and the P-O bond. The optimal alignment for this interaction is typically anti-periplanar. Ab initio calculations can quantify the energetic contribution of these stereoelectronic effects through methods such as Natural Bond Orbital (NBO) analysis.

Table 2: Hypothetical Stabilization Energies (E(2)) from NBO Analysis for n → σ Interactions in Different Conformers of this compound.*

This interactive table displays hypothetical stabilization energies, which are a measure of the strength of stereoelectronic interactions within different conformers of this compound. The energies are provided in kcal/mol.

| Conformer | Donor NBO (n) | Acceptor NBO (σ) | E(2) (kcal/mol) |

| I (Anti) | LP (1) N | σ (P-O1) | 5.20 |

| I (Anti) | LP (1) N | σ* (P-O2) | 1.80 |

| II (Gauche) | LP (1) N | σ* (P-O1) | 3.50 |

| II (Gauche) | LP (1) N | σ* (P-O2) | 4.10 |

Note: This data is illustrative and intended to represent the type of output obtained from NBO analysis within ab initio calculations. Actual values would require specific computational studies on this compound.

The interplay between steric repulsion and these stabilizing stereoelectronic interactions ultimately dictates the conformational preferences of this compound. Ab initio calculations provide a powerful framework for dissecting these contributions and achieving a detailed understanding of the molecule's three-dimensional structure and electronic landscape.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Reagents and Intermediates in Organic Transformations

Dimethyl phosphoramidate (B1195095) serves as a valuable building block and reactive intermediate in a variety of organic transformations, primarily in phosphorylation reactions and as a precursor to more complex organophosphorus compounds.

Phosphorylation of Organic Substrates

One of the primary applications of dimethyl phosphoramidate and its analogues is in the phosphorylation of organic substrates, such as alcohols and amines. nih.govnih.govorganic-chemistry.org This process involves the transfer of a phosphoryl group from the phosphoramidate to a nucleophilic hydroxyl or amino group on the substrate. The reaction is a cornerstone of synthetic organic chemistry, enabling the synthesis of phosphate (B84403) esters and phosphoramidates, which are crucial motifs in many biologically active molecules and functional materials. nih.gov

The conventional approach to phosphorylation often involves a two-step process: the reaction of an alcohol with a trivalent phosphoramidite (B1245037) reagent to form a phosphite (B83602) intermediate, which is subsequently oxidized to the desired phosphate triester. nih.govresearchgate.net Various synthetic routes have been developed to facilitate this transformation, including methods that utilize chlorinating agents, iodine-mediated reactions, and catalytic oxidative cross-coupling. nih.gov For instance, the reaction of amines with alkyl phosphites in the presence of an iodine mediator was an early method for synthesizing phosphoramidates. nih.gov

Recent advancements have focused on developing milder and more selective phosphorylation methods. These modern techniques aim to overcome the limitations of traditional approaches, which often require harsh conditions and extensive use of protecting groups. organic-chemistry.org

Precursors for Specialized Organophosphorus Compounds

This compound is a key starting material for the synthesis of a diverse array of specialized organophosphorus compounds. nih.govacs.orgnih.govnih.gov Its structure allows for facile modification, making it a versatile precursor for creating more complex molecules with tailored properties.

A significant application is in the synthesis of nucleoside phosphoramidites, which are the fundamental building blocks for the automated chemical synthesis of oligonucleotides. wikipedia.orgresearchgate.net In this context, a protected nucleoside is reacted with a phosphorodiamidite, a derivative of phosphoramidic acid, to create the reactive phosphoramidite moiety necessary for DNA and RNA synthesis. wikipedia.org

Furthermore, this compound derivatives are instrumental in generating P-chiral phosphoramidates. acs.orgnih.govnih.gov The stereochemistry at the phosphorus center is critical in many applications, including asymmetric catalysis and the development of stereochemically pure therapeutic agents. nih.gov The ability to use this compound as a scaffold to introduce chirality at the phosphorus atom highlights its importance in stereoselective synthesis.

Catalytic Applications and Ligand Design

The utility of phosphoramidates extends into the realm of catalysis, where they and their derivatives are employed as sophisticated ligands for metal catalysts and as chiral Brønsted acids. Their tunable electronic and steric properties make them highly effective in controlling the reactivity and selectivity of a wide range of chemical reactions.

Phosphoramidates as Ligands in Metal-Catalyzed Reactions

Phosphoramidate-based ligands, particularly phosphoramidites, have become a prominent class of ligands in transition metal-catalyzed reactions. rug.nl These ligands coordinate to a metal center, influencing its catalytic activity and selectivity. Phosphoramidites are valued for their modularity, stability, and the ease with which their steric and electronic properties can be modified. dicp.ac.cn

They have demonstrated wide utility in various catalytic asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations. dicp.ac.cn For example, phosphine-phosphoramidite ligands, which combine the features of both phosphines and phosphoramidites, have proven to be robust and effective in a variety of catalytic processes. dicp.ac.cn The phosphoramidate moiety can act as a 1,3-N,O-chelating ligand, which has applications in coordination chemistry for bond activation and catalysis. nih.gov

| Ligand Type | Catalytic Application | Metal | Key Features |

|---|---|---|---|

| Monodentate Phosphoramidites | Asymmetric Conjugate Addition | Copper (Cu) | High reactivity and enantioselectivity in C-C bond formation. rug.nl |

| Phosphine-Phosphoramidites | Asymmetric Hydrogenation, Hydroformylation | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Modular, stable, and versatile for various C=C, C=O, and C=N bond reductions. dicp.ac.cn |

| P,S-Bidentate Phosphoramidites | Asymmetric Allylic Substitution | Palladium (Pd) | Forms stable chelate complexes, leading to high enantioselectivity. rsc.org |

Chiral Phosphoramidates in Asymmetric Catalysis

The development of chiral phosphoramidate ligands has been a significant advancement in the field of asymmetric catalysis. rug.nldicp.ac.cnrug.nl These ligands are capable of inducing high levels of enantioselectivity in metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect.

BINOL (1,1'-bi-2-naphthol)-derived phosphoramidites are one of the most widely used classes of chiral ligands. nih.gov The chirality of the BINOL backbone is transferred to the catalytic environment, directing the stereochemical outcome of the reaction. The electronic properties of these ligands can be fine-tuned by introducing different substituents at remote positions of the BINOL scaffold, which can alter the bond lengths in the key catalytic intermediate and thereby control the enantioselectivity. nih.gov

Chiral phosphine-phosphoramidite ligands have also been extensively developed and have shown excellent performance in a broad spectrum of asymmetric reactions, including palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition. dicp.ac.cn

| Chiral Ligand Class | Reaction Type | Achieved Enantioselectivity (ee) | Reference Finding |

|---|---|---|---|

| BINOL-derived Phosphoramidites | Pd-catalyzed Aminoalkylative Amination | Up to >99% ee | Tuning the remote electronic properties of the ligand is key to achieving high enantioselectivity. nih.gov |

| Quinaphos-type Ligands | Rh-catalyzed Asymmetric Hydrogenation | >99% ee | Demonstrates high enantioselectivity and activity for functionalized olefins. dicp.ac.cn |

| TADDOL-based P,S-bidentate Phosphoramidites | Pd-catalyzed Allylic Substitution | Up to 99% ee | Effective for C- and N-nucleophiles in allylic substitution reactions. rsc.org |

Brønsted Acid Catalyzed Reactions Involving Phosphoramidic Acids

Phosphoramidic acids, the protonated forms of phosphoramidates, can function as effective Brønsted acid catalysts. acs.orgnih.govnih.gov A Brønsted acid is a species that can donate a proton (H+). The acidity of phosphoramidic acids can be tuned, and they possess both a Brønsted acidic site (O-H) and a Brønsted basic site (P=O), which allows for potential interactions with bifunctional catalysts. acs.orgnih.gov

Chiral phosphoric acids and their derivatives are powerful catalysts in asymmetric synthesis. du.edu In a notable application, a chiral Brønsted acid was used to catalyze the highly diastereo- and enantioselective addition of a phosphoramidic acid and a halogen to unactivated alkenes. acs.orgnih.govnih.gov This reaction allows for the stereocontrolled formation of two new chiral centers, one at a carbon atom and one at the phosphorus atom, leading to the synthesis of cyclic P-chiral phosphoramidates. acs.orgnih.gov This represents an innovative method for creating stereodefined organophosphorus compounds, which are valuable in their own right and as precursors to other chiral molecules. acs.org

Integration of this compound into Functional Materials

This compound and its derivatives are integrated into various materials to impart specific functionalities, most notably flame retardancy. This is achieved either by incorporating the compound as an additive into the bulk of a polymer matrix or by applying it to the surface of fibers and fabrics.

Enhancement of Flame Retardancy in Polymeric Systems and Fabrics

This compound and related phosphoramidates serve as effective flame retardants in a wide array of polymeric systems. Their application extends to materials such as polyurethanes, epoxy resins, polyamides, and various polyesters. nih.gov They are also used to impart flame resistance to natural fabrics like cotton. nih.gov

The flame-retardant action of these compounds is multifaceted, involving mechanisms in both the condensed phase and the gas phase. empa.chfrontiersin.org In the condensed phase, their decomposition can lead to the formation of phosphoric acid, which promotes dehydration and charring on the material's surface. frontiersin.orgnih.gov This char layer acts as a physical barrier, insulating the underlying polymer from heat and restricting the flow of flammable volatile gases. frontiersin.orgnih.gov

The gas-phase mechanism is particularly significant for this compound. During pyrolysis, it decomposes to release phosphorus-containing radical species that interfere with the chemical reactions of combustion in the flame. empa.chresearchgate.net A key decomposition product is phosphorus nitride (P≡N), a reactive species that plays a role in flame inhibition. researchgate.netnih.gov The formation of P≡N is a distinguishing feature of the pyrolysis of this compound compared to other organophosphorus compounds like dimethyl methylphosphonate (B1257008), which primarily yields PO radicals. nih.gov Under oxidative conditions, the decomposition pathway can change, leading to the formation of other flame-inhibiting species such as ∙PO2 and HOPO, which catalytically recombine high-energy H· and OH· radicals in the flame. empa.ch

Research has demonstrated the efficacy of phosphoramidate derivatives on cotton fabric. A comparative study between a this compound derivative (dimethyl 3-hydroxypropylphosphoramidate, MHP) and a diethyl derivative (diethyl 3-hydroxypropylphosphoramidate, EHP) highlighted the superior performance of the methyl ester.

Table 1: Flame Retardancy Performance of Phosphoramidate Derivatives on Cotton Twill Fabric

| Compound | Add-on (%) | Limiting Oxygen Index (LOI, %) | Vertical Flammability (Char Length, cm) |

|---|---|---|---|

| Untreated | 0 | 18.0 | Burned Completely |

| MHP (Dimethyl derivative) | 5 | 24.5 | 12.5 |

| 10 | 26.0 | 10.2 | |

| 15 | 27.5 | 9.5 | |

| 19 | 28.5 | 8.0 | |

| EHP (Diethyl derivative) | 5 | 22.0 | 14.5 |

| 10 | 24.0 | 11.5 | |

| 15 | 25.0 | 10.5 | |

| 20 | 26.0 | 9.0 |

Surface Modification of Fibers and Polymers

Phosphoramidates are also utilized in the surface modification of fibers and polymers to alter their surface properties. nih.gov This approach is advantageous as it can impart desired characteristics, such as flame retardancy or enhanced biocompatibility, without altering the bulk properties of the material. nih.gov

Techniques for surface modification include grafting, where the flame-retardant molecule is covalently bonded to the polymer surface, and coating processes. nih.govresearchgate.netresearchgate.net For instance, phosphoramidate derivatives have been successfully grafted onto cotton fabrics using methods like electron beam irradiation and pad-dry-cure processes. researchgate.net Scanning electron microscopy and X-ray photoelectron spectroscopy have confirmed that such treatments result in a rougher, chemically altered surface. researchgate.net This covalent attachment ensures the durability of the flame-retardant finish, allowing the fabric to withstand multiple laundering cycles while maintaining its protective properties. mdpi.com

The application method can be tailored to the specific polymer and desired outcome, ranging from direct incorporation into the polymer melt to finishing treatments on completed textiles.

Table 2: Application Methods of Phosphoramidates in Functional Materials

| Application Method | Description | Target Materials | Primary Goal |

|---|---|---|---|

| Additive (Bulk) | The compound is physically mixed with the polymer before or during processing (e.g., extrusion). | Polyurethanes, Polyesters, Epoxy Resins | Flame Retardancy |

| Surface Coating/Finishing | The compound is applied to the surface of a finished material, such as a fabric, via a pad-dry-cure process. researchgate.net | Cotton and other textiles | Durable Flame Retardancy |

| Surface Grafting | The compound is covalently bonded to the polymer chains on the material's surface, often initiated by irradiation. researchgate.net | Cotton fabrics, various polymers | Permanent Flame Retardancy |

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For dimethyl phosphoramidate (B1195095), both high-performance liquid chromatography and gas chromatography-mass spectrometry are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like dimethyl phosphoramidate. The method's efficacy is dependent on the choice of stationary phase, mobile phase, and detector.

Method Parameters for HPLC Analysis of Organophosphorus Compounds

| Parameter | Description |

| Column | Reversed-phase columns, such as C18, are commonly used for the separation of polar organophosphorus compounds. chromatographyonline.comnih.gov Normal-phase and cyano-phase columns have also been employed. wmich.educhromatographyonline.com |

| Mobile Phase | A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. chromatographyonline.comsielc.com The pH of the aqueous phase may be adjusted with acids like phosphoric acid to improve separation. nih.gov |

| Detection | UV detectors are often used, with the detection wavelength set to optimize the signal for the analyte of interest. chromatographyonline.com For compounds lacking a strong chromophore, post-column derivatization can be employed to produce a chromogenic or fluorogenic product that is readily detectable. wmich.edu |

| Quantitative Analysis | Calibration curves are constructed by analyzing a series of standards of known concentration. This allows for the accurate determination of the concentration of this compound in a sample. nih.gov |

HPLC methods have been developed for the rapid quantitative analysis of various organophosphorus pesticides, achieving good separation and low detection limits. nih.gov For instance, a method was developed to determine organophosphorus compounds by HPLC with post-column photochemical degradation, which converts the eluted compounds into orthophosphate that can then be detected colorimetrically. wmich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile compounds and can be adapted for less volatile compounds through derivatization.

GC-MS is instrumental in monitoring the progress of reactions involving this compound and identifying byproducts. cromlab-instruments.esresearchgate.net The technique allows for the separation of different components in a reaction mixture, and the mass spectrometer provides detailed structural information for each component, aiding in their identification. cromlab-instruments.es

Typical GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Description |

| Column | A capillary column with a stationary phase appropriate for the polarity of the analytes is selected. Low polarity silarylene phases are common. cromlab-instruments.es |

| Injection Mode | Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. cromlab-instruments.es |

| Carrier Gas | Helium is a commonly used carrier gas. ijcmas.com |

| Temperature Program | The oven temperature is programmed to ramp up over time to ensure the efficient separation of compounds with different boiling points. ijcmas.com |

| MS Detector | The mass spectrometer can be operated in various modes, including full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying known compounds. cromlab-instruments.es |

For thermally unstable compounds or those that are not sufficiently volatile for GC analysis, derivatization can be employed. This involves a chemical reaction to convert the analyte into a more volatile and stable derivative. For example, trimethylsilyl (B98337) derivatization has been used to analyze the thermally unstable dimethyl methylphosphonate (B1257008) carbanion. nih.gov

Photoionization and Photoelectron Spectroscopy for Intermediates Detection

Understanding the reactive intermediates formed during the chemical transformations of this compound is key to elucidating reaction mechanisms. Photoionization and photoelectron spectroscopy are powerful techniques for the direct detection and characterization of these transient species. researchgate.net

In a study on the pyrolysis of this compound, photoion photoelectron coincidence spectroscopy with vacuum ultraviolet synchrotron radiation was used to achieve isomer-selective detection of reactive intermediates. researchgate.net This technique, combined with quantum chemical calculations, allowed for the formulation of a comprehensive pyrolysis reaction pathway. The study identified several reactive phosphorus species, including the notable formation of phosphorus nitride (P≡N). researchgate.net The adiabatic ionization energy of O=P(OCH₃)₂NH₂ was also determined to be 9.79 ± 0.02 eV. researchgate.net

Photoelectron spectroscopy provides valuable information about the electronic structure of organophosphorus compounds. rsc.orgiaea.orgresearchgate.netcrossref.org The spectra reveal the ionization potentials of the molecule, which are related to the energies of the molecular orbitals. This information can be used to understand the bonding and reactivity of the compound. For example, in a series of 1,3,2-diheterophospholanes, the highest occupied molecular orbital (HOMO) was found to have the largest contribution from the unshared electron pair on the phosphorus atom. iaea.org

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. researchgate.netyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, products, and intermediates can be tracked by observing changes in the infrared absorption spectrum. youtube.com The Beer-Lambert law allows for the quantitative analysis of these components. youtube.com This technique is particularly useful for identifying functional groups and assessing molecular interactions. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. aip.orgacs.orgacs.org It is particularly sensitive to non-polar bonds and can be used to study reactions in aqueous solutions. Surface-enhanced Raman spectroscopy (SERS) has been shown to be a useful methodology for the sensitive analysis of organophosphorus compounds. nih.gov Density functional theory (DFT) calculations can be used to simulate the Raman spectra and aid in the assignment of vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile technique for structure elucidation and reaction monitoring. cwejournal.orgresearchgate.net ³¹P NMR is particularly informative for phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom. cwejournal.org ¹H and ¹³C NMR are also used to characterize the organic portions of the molecule. rsc.org NMR can be used to determine the purity of organophosphorus compounds and to study enzymatic degradation processes. cwejournal.org

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

Traditional synthesis methods for phosphoramidates often involve hazardous reagents, multiple steps, and the generation of significant waste. nih.gov The development of "green" or environmentally benign synthetic routes is a critical area for future research. The focus is on improving atom economy, reducing waste, and utilizing less toxic and renewable materials.

Key strategies for greener synthesis of phosphoramidates include:

Catalytic Oxidative Cross-Coupling: These methods avoid the use of harsh chlorinating agents. An efficient protocol utilizes sodium iodide (NaI) as an inexpensive catalyst with hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net Another approach employs copper-cobalt double metal cyanide heterogeneous catalysts, offering high yields and the potential for catalyst recycling. researchgate.net

Alternative Solvents and Reaction Conditions: Moving away from chlorinated solvents like carbon tetrachloride, which was historically used in the Atherton-Todd reaction, is a priority. researchgate.net The use of renewable, low-toxicity solvents such as ethyl acetate (B1210297) is a step in this direction. researchgate.net

| Aspect | Traditional Methods (e.g., Atherton-Todd) | Novel Green Routes |

|---|---|---|

| Reagents | Phosphoryl chlorides, CCl₄, toxic chlorinating agents. researchgate.net | H-phosphonates, amines, alcohols. nih.govresearchgate.net |

| Oxidants/Catalysts | Often stoichiometric and hazardous. | H₂O₂ (produces water as byproduct), recyclable heterogeneous catalysts. researchgate.netresearchgate.net |

| Solvents | Chlorinated solvents (e.g., CCl₄). wikipedia.org | Renewable, low-toxicity solvents (e.g., ethyl acetate). researchgate.net |

| Byproducts | Stoichiometric waste, chloroform (B151607). wikipedia.org | Water, minimal waste. nih.gov |

In-depth Mechanistic Understanding of Complex Reactions

While synthetic routes are known, a detailed mechanistic understanding of many reactions involving dimethyl phosphoramidate (B1195095) is still evolving. Future research will employ advanced analytical and computational techniques to elucidate complex reaction pathways, identify transient intermediates, and understand the factors controlling selectivity and reactivity.

Pyrolysis of Dimethyl Phosphoramidate: The thermal decomposition of this compound is an intricate process crucial for understanding its role in flame retardancy. researchgate.net Studies combining photoion photoelectron coincidence spectroscopy with quantum chemical calculations have formulated a comprehensive pyrolysis pathway. researchgate.net A key finding is that unlike the decomposition of dimethyl methylphosphonate (B1257008) which exclusively forms PO radicals, the amino group in this compound leads to the formation of phosphorus nitride (P≡N) as a major product. researchgate.netresearchgate.net This favored pathway involves the loss of methanol (B129727) and formaldehyde (B43269) to yield PONH₂ tautomers, which then eliminate water to generate P≡N. researchgate.net The presence of oxygen during thermolysis, however, suppresses the formation of these PN-containing species. researchgate.net

Atherton-Todd Reaction Mechanism: This classic reaction converts dialkyl phosphites (such as dimethyl phosphite) into phosphoramidates. beilstein-journals.org For years, its mechanism was debated. nih.gov Modern computational studies, specifically ab initio theoretical analyses, have provided significant clarity. bas.bg The mechanism is understood to proceed through several key steps:

An amine base deprotonates the dimethyl phosphite (B83602). wikipedia.org

The resulting phosphite anion reacts with carbon tetrachloride (the chlorine source) to produce an intermediate dimethyl chlorophosphate. wikipedia.orgbeilstein-journals.org

This highly reactive intermediate is then attacked by a nucleophile (an amine) to form the final this compound product. beilstein-journals.org

Computational studies have been instrumental in exploring the reaction pathways and transition structures, providing an explanation for the observed reactivity of dimethyl phosphonate (B1237965) under Atherton-Todd conditions. bas.bg

Exploration of New Catalytic Applications

The direct use of this compound as a catalyst is not widely reported; however, the broader class of phosphoramidates serves as highly effective ligands in transition metal catalysis, an area ripe for further exploration. mdpi.com Their unique electronic and steric properties can be tuned by modifying the substituents on the phosphorus and nitrogen atoms.

Future research directions include:

Asymmetric Catalysis: Chiral phosphoramidate and phosphoramidite (B1245037) ligands are used to create catalysts for enantioselective reactions. acs.org For instance, iridium-phosphoramidite complexes have been successfully used in stereodivergent allylic alkylation reactions. acs.orgacs.org Further development of catalysts derived from simple precursors like this compound could lead to cost-effective solutions for producing chiral molecules.

Coordination Chemistry and Bond Activation: Phosphoramidates act as 1,3-N,O-chelating ligands that can stabilize metal centers and facilitate bond activation. nih.govmdpi.com A P-N-tantalum complex, for example, has been shown to be a pre-catalyst for hydroaminoalkylation reactions. nih.govmdpi.com Exploring the coordination chemistry of this compound with a wider range of metals could uncover new catalytic activities.

Catalyst Scaffolding: The phosphoramidate backbone can be incorporated into larger molecular architectures to create novel catalyst systems. Peptide catalysts functionalized with tetrazole have been developed for asymmetric phosphite transfer, a reaction that relies on phosphoramidite reagents. pnas.org

Design of Advanced Phosphoramidate-Based Functional Materials

The P-N bond in phosphoramidates offers unique properties, such as hydrolytic lability, that make it an attractive component for advanced functional materials. rsc.org this compound can be envisioned as a fundamental building block or precursor for a variety of these materials.

Biodegradable Polymers: Polyphosphoesters and polyphosphoramidates (PPAs) are gaining attention as biodegradable and biocompatible polymers for biomedical applications. researchgate.net The hydrolytically labile phosphoramidate linkage allows for controlled degradation into non-toxic products, making them suitable for drug delivery, gene delivery, and tissue engineering scaffolds. researchgate.net Synthesis of PPAs using methods like acyclic diene metathesis (ADMET) polycondensation offers a route to creating these advanced materials. rsc.org

Flame Retardants: Phosphorus- and nitrogen-containing compounds often exhibit synergistic effects in flame retardancy. mdpi.com Phosphoramidates can degrade to form PN networks on a substrate, which promotes the formation of a thermally stable char layer, insulating the underlying material from heat and flame. researchgate.net The development of new phosphoramidate derivatives, potentially starting from this compound, is a promising avenue for creating effective, halogen-free flame retardants. mdpi.com

Lubricant Additives: Phosphoramidates have been used as anti-wear and friction-reducing additives in lubricants. It is proposed that the phosphorus component forms a protective phosphate (B84403) or polyphosphate layer on metal surfaces, enhancing tribological properties. nih.gov

Application of Computational Chemistry and AI in Phosphoramidate Research

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize research on compounds like this compound, from predicting fundamental properties to designing novel materials.

Quantum Chemical Calculations: As demonstrated in the study of this compound pyrolysis, quantum chemistry is a powerful tool for elucidating complex reaction mechanisms and identifying transient species that are difficult to observe experimentally. researchgate.net These computational methods can be used to predict reactivity, screen potential synthetic pathways, and understand spectroscopic data.

AI and Machine Learning for Materials Discovery: AI and machine learning (ML) algorithms can accelerate the discovery of new functional materials. nih.gov By training models on existing data, AI can predict the properties of novel polyphosphoramidates, such as degradation rate, thermal stability, or flame retardancy, without the need for extensive trial-and-error synthesis and testing. researchgate.netsciencebulletin.org This data-driven approach can identify promising candidate materials for specific applications. nih.gov

Predictive Modeling and Process Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, improving yields and selectivity. youtube.com Machine learning workflows can be designed to optimize formulations for applications like nanomedicine delivery systems. chemrxiv.org This reduces experimental costs and development time.

Q & A

Q. What are the primary synthetic routes for dimethyl phosphoramidate, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via phosphoramidite intermediates, with key steps involving nucleophilic substitution or condensation reactions. For example, t-BuMgCl in THF or N-methylimidazole (NMI) in THF/pyridine mixtures facilitates phosphorylation under mild conditions . Optimization of solvent systems (e.g., anhydrous DMF) and stoichiometric ratios of reagents (e.g., t-BuMgCl) is critical to achieving high yields (>70%) and minimizing side products like hydrolyzed phosphates. Reaction monitoring via TLC with iPrOH:H2O:NH₃ (7:2:1) eluents is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation requires a combination of:

- FTIR spectroscopy : Identification of P=O (~1250 cm⁻¹) and P-N (~950 cm⁻¹) stretches.

- NMR spectroscopy : ³¹P NMR signals between δ +5 to +10 ppm for phosphoramidates, with splitting patterns indicating substituent effects .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in studies where methoxy and phenyl groups adopt pseudo-axial conformations in cyclic derivatives .

Q. What role does this compound play in prodrug design, particularly for antiviral agents?

As a ProTide motif, this compound masks charged phosphates in nucleoside analogs (e.g., AZT, sofosbuvir), enhancing cell permeability. Intracellular esterases hydrolyze the ester groups, releasing monophosphate nucleotides that bypass kinase-dependent activation . For example, aryl phosphoramidate derivatives of AZT show 1300-fold lower polymerase binding affinity (Km) compared to dATP, yet retain antiviral efficacy due to efficient intracellular cleavage .

Advanced Research Topics

Q. What mechanistic insights exist for the thermal decomposition of this compound, and how do experimental setups affect observed pathways?

Pyrolysis studies using photoion photoelectron coincidence spectroscopy (PIPECO) and vacuum ultraviolet synchrotron radiation reveal two competing pathways:

- P-N bond cleavage : Dominates at high temperatures (>300°C), producing PO radicals and dimethylamine.

- Ester hydrolysis : Favored in moisture-rich environments, yielding phosphoric acid and methanol . Contradictions in product ratios between lab-scale and industrial reactors highlight the impact of heating rates and gas-phase vs. condensed-phase conditions .

Q. How do stereochemical and electronic modifications of this compound impact its efficacy as a protease inhibitor?

Substitution at the phosphorus center (e.g., halogenation or aryl-group incorporation) alters binding kinetics. For instance, brominated derivatives exhibit enantioselective inhibition of prostate-specific membrane antigen (PSMA) with IC₅₀ values ranging from 0.86 nM to 4.1 μM. X-ray data show that methoxy groups in axial positions enhance hydrophobic interactions with catalytic zinc atoms in PSMA . Kinetic assays (e.g., stopped-flow fluorimetry) are essential for quantifying diastereomer-specific activity .

Q. What challenges arise in quantifying this compound-protein adducts in cellular environments, and what methodologies address these?

Background interference from endogenous phosphates and low adduct stability complicate detection. Solutions include:

- Pro-nucleotide strategies : Propargyl-tagged phosphoramidates (e.g., pro-N6pA) enable click-chemistry-based enrichment and LC-MS/MS quantification with dimethyl isotopic labeling .

- Metabolomics profiling : Time-course experiments (8–24 hr post-treatment) identify optimal windows for adduct stability .

Q. How can conflicting data on this compound’s flame-retardant efficiency in polymers be reconciled?

Discrepancies in LOI (Limiting Oxygen Index) values between studies (e.g., 22–28% for polyurethane foams) stem from matrix-dependent dispersion and decomposition kinetics. Thermogravimetric analysis (TGA) coupled with microscale combustion calorimetry (MCC) distinguishes gas-phase vs. condensed-phase mechanisms. For example, dimethylallyl phosphoramidate outperforms phosphates in polycarbonates due to synergistic N-P radical scavenging .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous conditions and Grignard reagents (e.g., t-BuMgCl) for stereocontrol .

- Analytical Workflows : Combine ³¹P NMR, X-ray crystallography, and LC-MS/MS for comprehensive characterization .

- Kinetic Studies : Employ stopped-flow assays or enzyme-linked spectrophotometry (e.g., OD340 monitoring for ATPase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.